2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine
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Overview
Description
2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating. This method produces libraries of fused 2-substituted imidazo[4,5-b]pyridines in moderate to good yields . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted heating and other catalytic processes in laboratory settings suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like iodine and bromine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Iodine, bromine, and other halogens.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a GABA A receptor agonist and other biological activities.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and material science.
Uniqueness
2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine stands out due to its unique cyclobutyl and iodine substituents, which confer distinct chemical and biological properties compared to other imidazopyridines .
Properties
Molecular Formula |
C10H10IN3 |
---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
2-cyclobutyl-7-iodo-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H10IN3/c11-7-4-5-12-10-8(7)13-9(14-10)6-2-1-3-6/h4-6H,1-3H2,(H,12,13,14) |
InChI Key |
XPYSTGGTUAFPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC3=NC=CC(=C3N2)I |
Origin of Product |
United States |
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